6-(4-bromophenyl)-3-(methylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-bromophenyl)-3-(methylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that features a triazolopyridazine core structure
Mechanism of Action
Target of Action
Similar [1,2,4]triazolo [4,3-a] pyrazine derivatives have been reported to inhibit c-met/vegfr-2 kinases . These kinases play crucial roles in cell proliferation and angiogenesis, making them important targets in cancer therapy .
Mode of Action
It’s plausible that it interacts with its targets (potentially c-met/vegfr-2 kinases) in a manner similar to related compounds, inhibiting their activity and thus interfering with the signaling pathways they regulate .
Biochemical Pathways
Inhibition of c-Met/VEGFR-2 kinases can disrupt these pathways, potentially leading to reduced tumor growth .
Pharmacokinetics
Similar compounds in the [1,2,4]triazolo [3,4-b] [1,3,4]thiadiazine class have been studied for their pharmacokinetic properties . These studies could provide a basis for understanding the potential ADME properties of the compound .
Result of Action
Similar compounds have shown promising antiproliferative activities against various cancer cell lines . They have also been reported to induce apoptosis and inhibit cell growth in a dose-dependent manner .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the activity and stability of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-bromophenyl)-3-(methylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the following steps:
Formation of the triazolopyridazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the 4-bromophenyl group: This step often involves a substitution reaction where a bromophenyl group is introduced to the triazolopyridazine core.
Addition of the methylsulfanyl group: This can be done through a nucleophilic substitution reaction where a methylsulfanyl group is added to the compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
6-(4-bromophenyl)-3-(methylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(4-bromophenyl)-3-(methylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-chlorophenyl)-3-(methylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine
- 6-(4-fluorophenyl)-3-(methylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine
- 6-(4-methylphenyl)-3-(methylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine
Uniqueness
6-(4-bromophenyl)-3-(methylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine is unique due to the presence of the bromine atom, which can participate in various chemical reactions, making it a versatile intermediate for further chemical modifications. The combination of the bromophenyl and methylsulfanyl groups also imparts specific electronic and steric properties to the compound, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
6-(4-bromophenyl)-3-methylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN4S/c1-18-12-15-14-11-7-6-10(16-17(11)12)8-2-4-9(13)5-3-8/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTONBZZIUUMRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.